molecular formula C10H10BrClO2 B1330521 2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane CAS No. 3418-24-4

2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane

Cat. No. B1330521
CAS RN: 3418-24-4
M. Wt: 277.54 g/mol
InChI Key: XKXPROBTEJTMQK-UHFFFAOYSA-N
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Description

The compound "2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane" is not directly mentioned in the provided papers. However, related compounds with similar structural motifs, such as 1,3-dioxolane derivatives with halogenated substituents, are discussed. These compounds are of interest due to their potential applications in organic synthesis, including the synthesis of polymers and as intermediates in the production of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of related 1,3-dioxolane compounds typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane involves radical and cationic polymerization methods . Another example is the synthesis of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4'-chlorophenyl ether, which is prepared by bromination and ketal reaction of 2-chloro-4-(4-chlorophenoxy)-acetophenone . These methods highlight the versatility of 1,3-dioxolane derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives is often investigated using spectroscopic methods such as NMR and X-ray structural analysis. For example, the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was elucidated using these techniques, revealing a chair conformation with equatorial orientation of the aromatic substituent . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of 1,3-dioxolane derivatives is influenced by the presence of functional groups such as bromomethyl and chlorophenyl moieties. These groups can participate in various chemical reactions, including polymerization , bromination , and the formation of heterocyclic systems . The specific reactivity patterns of these compounds are essential for their use in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives, such as solubility, melting points, and reactivity, are determined by their molecular structure. For instance, the presence of bromomethyl groups can lead to high reactivity in substitution reactions, while the chlorophenyl group can influence the compound's polarity and interaction with solvents . The intrinsic viscosity of copolymers derived from 1,3-dioxolane indicates their behavior in solution and potential for material applications .

Scientific Research Applications

Synthesis of Fungicide Intermediates

2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane is significant in the synthesis of fungicide intermediates. An important application is in the synthesis of difenoconazole, a widely used fungicide. The process of creating an intermediate involves bromination and ketal reaction, yielding high purity and yield under convenient conditions with affordable reagents (Xie Wei-sheng, 2007).

Separation and Determination in Supercritical Fluid Chromatography

This compound plays a role in the separation and determination of diastereoisomers, essential in analytical chemistry. Supercritical fluid chromatography has been used for this purpose, providing rapid and accurate results (L. Toribio et al., 2000).

Synthesis of Other Chemical Compounds

It is also utilized in the synthesis of various chemical compounds. For example, its derivatives have been used in the improved synthesis of 1-bromo-3-buten-2-one, showcasing its versatility in organic synthesis (R. Carlson et al., 2011).

Application in Lithiation and Synthesis of Acetophenone Derivatives

The compound finds application in the lithiation of certain molecules, aiding in the synthesis of ortho-functionalized acetophenone derivatives. This process highlights its utility in more complex chemical synthesis scenarios (G. Lukács et al., 2003).

Polymerization Research

In polymer science, derivatives of 2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane have been synthesized and studied for their polymerization behavior. This research is vital for developing new materials with specific properties (S. Morariu and B. Simionescu, 1994).

Safety And Hazards

There is a safety data sheet available for a similar compound, “2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline”, but not specifically for "2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane" .

properties

IUPAC Name

2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c11-7-10(13-5-6-14-10)8-1-3-9(12)4-2-8/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXPROBTEJTMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CBr)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307867
Record name 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane

CAS RN

3418-24-4
Record name NSC195977
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Roman, JZ Vlahakis, D Vukomanovic… - …, 2010 - Wiley Online Library
Previous studies by our research group have been concerned with the design of selective inhibitors of heme oxygenases (HO‐1 and HO‐2). The majority of these were based on a four‐…
Z Zheng, B Han, F Wu, T Shi, J Liu, Y Zhang, J Hao - Tetrahedron, 2016 - Elsevier
A new process that could directly prepare α-haloacetal of ketones from various ketones with N-halosuccinimide (NBS/NCS) and ethylene glycol in one step without any other catalysts …
Number of citations: 6 www.sciencedirect.com

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